Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
CAS No.: 886951-39-9
Cat. No.: VC4872369
Molecular Formula: C22H21ClN2O6S
Molecular Weight: 476.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886951-39-9 |
|---|---|
| Molecular Formula | C22H21ClN2O6S |
| Molecular Weight | 476.93 |
| IUPAC Name | ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C22H21ClN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)16-8-6-13(2)7-9-16)31-32(28,29)19-11-14(3)17(23)10-15(19)4/h6-12H,5H2,1-4H3 |
| Standard InChI Key | LOJRYNKKZOMGAK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s molecular formula is C<sub>22</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>6</sub>S, with a molecular weight of 476.93 g/mol. Its IUPAC name, ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate, reflects three key substituents:
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A 4-chloro-2,5-dimethylphenylsulfonyloxy group at position 4 of the dihydropyridazine ring.
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A p-tolyl (4-methylphenyl) group at position 1.
The sulfonate ester and carboxylate moieties enhance solubility and reactivity, while the chloro and methyl groups on the aromatic ring influence steric and electronic properties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 886951-39-9 | |
| Molecular Formula | C<sub>22</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>6</sub>S | |
| Molecular Weight | 476.93 g/mol | |
| IUPAC Name | Ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)C |
Synthetic Pathways and Reaction Mechanisms
Hypothesized Synthesis of the Target Compound
A plausible synthesis involves three stages:
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Formation of the Dihydropyridazine Core: Condensation of a substituted hydrazine with a β-keto ester derivative, followed by cyclization.
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Sulfonylation: Introduction of the 4-chloro-2,5-dimethylphenylsulfonyl group via nucleophilic substitution or Mitsunobu reaction.
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Esterification: Attachment of the ethyl carboxylate group using ethyl chloroformate or similar reagents .
Key Reaction Steps:
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Cyclization:
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Sulfonate Ester Formation:
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Ethyl Esterification:
Physicochemical Properties and Spectral Data
Spectral Characterization
Although experimental data for the target compound are scarce, related dihydropyridazines exhibit characteristic NMR and MS patterns:
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<sup>1</sup>H-NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.6 ppm), and ethyl carboxylate (δ 1.2–4.3 ppm) .
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<sup>13</sup>C-NMR: Carbonyl carbons (δ 165–180 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–30 ppm) .
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MS (ESI): Molecular ion peaks [M+H]<sup>+</sup> at m/z 477 .
Comparative Analysis with Structural Analogs
Ethyl 4-(((2-Methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
This analog (CAS No. 899959-78-5) differs in the substitution pattern on the sulfonated aromatic ring (methoxy vs. chloro) and the position of the methyl group on the tolyl substituent . These changes alter electronic effects and steric bulk, potentially influencing solubility and target affinity.
Table 2: Structural Comparison of Analogs
| Property | Target Compound | Analog (CAS 899959-78-5) |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>6</sub>S | C<sub>23</sub>H<sub>24</sub>N<sub>2</sub>O<sub>7</sub>S |
| Molecular Weight | 476.93 g/mol | 472.5 g/mol |
| Key Substituents | 4-Chloro-2,5-dimethylphenyl | 2-Methoxy-4,5-dimethylphenyl |
| Aromatic Methyl Position | p-Tolyl | o-Tolyl |
Future Directions and Research Gaps
Despite its promising scaffold, experimental data on the target compound remain sparse. Key research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume